ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate
CAS No.:
Cat. No.: VC9186785
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O3 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23) |
| Standard InChI Key | YSHICOMVAQNONQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a carbamoyl group linked to 1-adamantylamine and at the 4-position with an ethyl carboxylate moiety. The adamantane group, a rigid tricyclic hydrocarbon, confers significant lipophilicity and metabolic stability . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
| InChIKey | YSHICOMVAQNONQ-UHFFFAOYSA-N |
| CAS Registry Number | 523991-20-0 |
The three-dimensional conformation reveals a chair configuration for the piperidine ring and a staggered arrangement of the adamantane substituent, minimizing steric hindrance .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis protocol for ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is documented in the literature, analogous methods for related piperidine-adamantane hybrids suggest a multi-step approach:
-
Piperidine Core Functionalization: Ethyl 4-piperidinecarboxylate (CAS 1126-09-6) serves as a starting material, synthesized via esterification of isonipecotic acid using thionyl chloride in ethanol under reflux .
-
Carbamoyl Introduction: Reaction of the piperidine amine with 1-adamantyl isocyanate in the presence of a base such as triethylamine could yield the target compound .
A hypothetical reaction scheme is outlined below:
Optimization Challenges
-
Steric Hindrance: The bulky adamantane group necessitates prolonged reaction times or elevated temperatures to achieve satisfactory yields .
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for the compound remains limited, but computational and analog-based predictions provide insights:
| Property | Predicted Value |
|---|---|
| Boiling Point | 485–500°C (estimated) |
| Density | 1.15–1.20 g/cm³ |
| LogP (Partition Coeff.) | 3.8 ± 0.3 |
| Water Solubility | <1 mg/mL (20°C) |
The high logP value underscores its lipophilicity, aligning with adamantane’s hydrocarbon framework .
Spectroscopic Characteristics
-
¹H NMR: Expected signals include a triplet for the ethyl group ( 1.24 ppm), multiplet peaks for the piperidine protons ( 1.59–3.07 ppm), and singlet resonances for adamantane ( 1.70–2.30 ppm) .
-
IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=O carbamate) confirm functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume